

Application Notes and Protocols: Methyl Benzoylformate in Fragrance and Perfume Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl benzoylformate

Cat. No.: B094893

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These application notes provide a comprehensive overview of **methyl benzoylformate**, a versatile aromatic compound, and its applications in the synthesis of fragrances and perfumes. This document includes its physicochemical properties, detailed synthesis protocols, and its conversion into valuable fragrance ingredients.

Introduction to Methyl Benzoylformate in the Fragrance Industry

Methyl benzoylformate (also known as methyl phenylglyoxylate) is a valuable intermediate and fragrance ingredient in its own right.[1] Possessing a sweet, floral, and fruity aroma, it is utilized directly in perfume compositions to impart these characteristics.[2] Furthermore, its reactive α -ketoester functionality makes it a key starting material for the synthesis of other fragrance compounds.[1] Its stability and relatively low toxicity contribute to its utility in various consumer products.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **methyl benzoylformate** is provided below for easy reference.

Table 1: Physicochemical Properties of **Methyl Benzoylformate**

Property	Value	Reference
CAS Number	15206-55-0	[2]
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.16 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Sweet, floral, fruity	[2]
Boiling Point	246-248 °C (lit.)	[4]
Density	1.155 g/mL at 25 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.526 (lit.)	[4]
Solubility	Soluble in most organic solvents	[2]

Table 2: Spectroscopic Data for **Methyl Benzoylformate**

Technique	Data	Reference
¹ H NMR	Varian A-60	[3]
¹³ C NMR	MCB Manufacturing Chemists, Norwood, Ohio	[3]
GC-MS	Main library; m/z Top Peak: 105; m/z 2nd Highest: 77	[3]
Kovats RI	1335.1 (Semi-standard non-polar)	[3]

Experimental Protocols

Detailed experimental procedures for the synthesis of **methyl benzoylformate** and its subsequent conversion are provided below.

Synthesis of Methyl Benzoylformate

Two common methods for the synthesis of **methyl benzoylformate** are presented.

A high-selectivity method using a solid acid catalyst is described, offering an environmentally friendly alternative to traditional methods.[\[5\]](#)

- Reaction: Benzoylformic acid + Methanol → **Methyl benzoylformate** + Water
- Catalyst: $\text{TiO}_2/\text{SO}_4^{2-}$ type solid acid catalyst[\[5\]](#)
- Solvent: Organic solvent (e.g., n-hexane)[\[5\]](#)
- Procedure:
 - In a reaction vessel, combine benzoylformic acid, anhydrous methanol, and the $\text{TiO}_2/\text{SO}_4^{2-}$ solid acid catalyst in an organic solvent medium.[\[5\]](#)
 - Heat the mixture under reflux. The reaction progress can be monitored by techniques such as TLC or GC.
 - Upon completion, the solid catalyst can be filtered off and regenerated.[\[5\]](#)
 - The organic solvent can be removed by distillation for recycling.[\[5\]](#)
 - The resulting crude **methyl benzoylformate** can be purified by vacuum distillation.

A novel synthesis route starting from acetophenone is detailed below, with specific quantities provided in the cited patent.[\[6\]](#)

- Step 1: Synthesis of 2,2-dimethoxyacetophenone
 - In a suitable reactor, combine methanol and acetophenone.[\[7\]](#)
 - Under cooling (ice water), introduce dry hydrogen chloride gas.[\[7\]](#)
 - Feed methyl nitrite into the mixture while maintaining the temperature at 30-35°C.[\[7\]](#)

- After the addition is complete, continue the reaction for 2 hours at the same temperature.
[7]
- Remove methanol by distillation to obtain the crude product.
- Dissolve the crude product in toluene and neutralize with a 10% sodium hydroxide solution.[7]
- Separate the organic layer and remove the toluene by distillation to yield 2,2-dimethoxyacetophenone.[7]
- Step 2: Synthesis of **Methyl Benzoylformate**
 - In a reaction flask, dissolve 2,2-dimethoxyacetophenone and a catalyst (e.g., 4-methyl-2,6-di-tert-butylphenol) in a solvent such as cyclohexane or chlorobenzene.[6]
 - Heat the mixture (e.g., 60-70°C for cyclohexane, 110-120°C for chlorobenzene).[6]
 - Slowly add bromine to the reaction mixture.[6]
 - After the addition, continue stirring for 1 hour.[6]
 - After cooling, remove excess bromine and hydrogen bromide with a stream of nitrogen.
 - Wash the solution with a saturated sodium carbonate solution and separate the organic layer.[6]
 - Distill off the solvent and purify the crude product by reduced pressure distillation to obtain **methyl benzoylformate**. [6] A yield of 92.7% has been reported using cyclohexane as the solvent.[7]

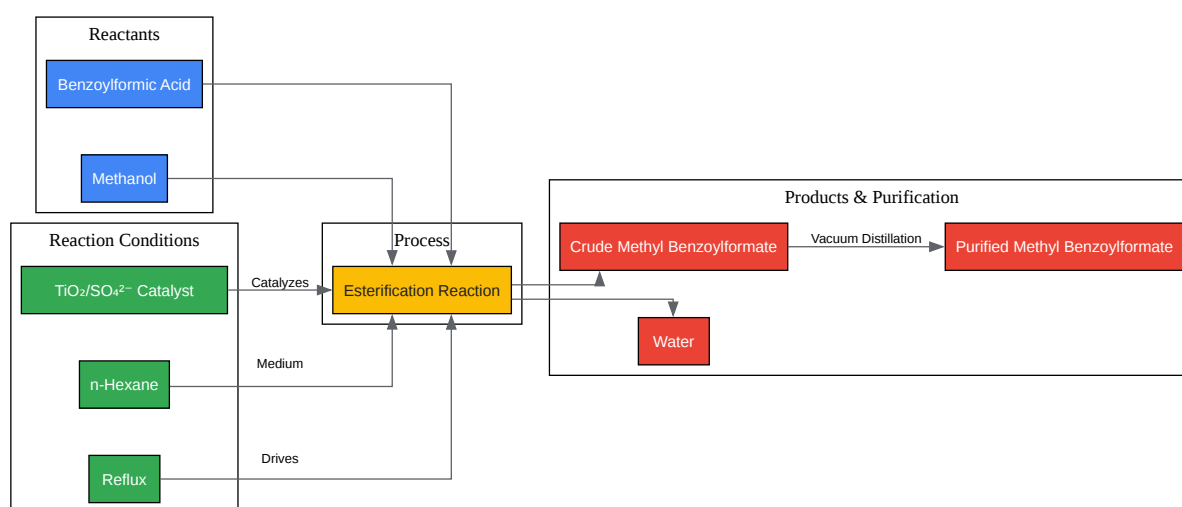
Application in Fragrance Synthesis: Asymmetric Reduction to (R)-(-)-Mandelic Acid Methyl Ester

Methyl benzoylformate serves as a precursor to chiral fragrance ingredients. The following protocol details its asymmetric reduction to (R)-(-)-mandelic acid methyl ester, a compound with potential fragrance applications, using a biocatalytic method.

- Reaction: **Methyl benzoylformate** → (R)-(-)-Mandelic acid methyl ester
- Biocatalyst: *Saccharomyces cerevisiae* 21[2][7]
- Procedure:
 - Prepare a culture of *Saccharomyces cerevisiae* 21.
 - In a reaction vessel, create a biotransformation medium with the following optimized conditions:
 - Substrate (**Methyl benzoylformate**) concentration: 22 g/L[2][7]
 - Cell concentration (wet weight): 150 g/L[2][7]
 - pH: 5.0[2][7]
 - Temperature: 30°C[2][7]
 - Incubate the reaction mixture for 36 hours.[2][7]
 - Monitor the conversion of **methyl benzoylformate** and the enantiomeric excess of the product using chiral chromatography (e.g., HPLC or GC).
 - Upon completion (reported conversion of 99.4% and enantiomeric excess of 99.9%), extract the product from the reaction medium using an appropriate organic solvent.[2][7]
 - Purify the (R)-(-)-mandelic acid methyl ester by standard techniques such as column chromatography or distillation.

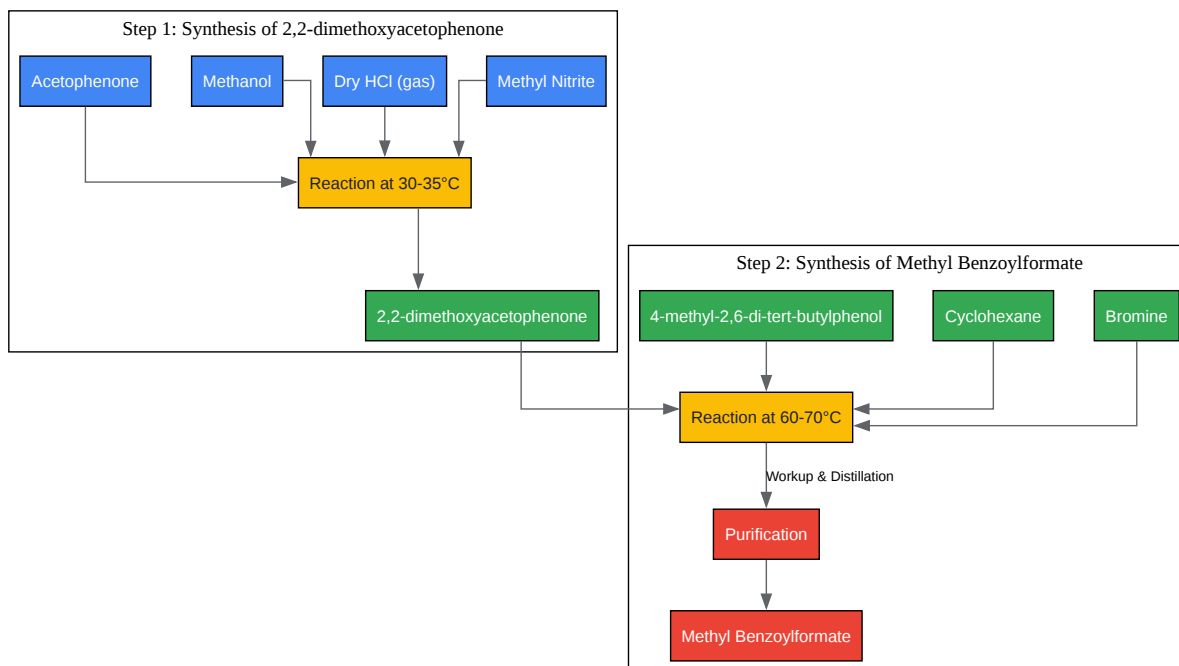
Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of **methyl benzoylformate**.



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Caption: Esterification Synthesis of **Methyl Benzoylformate**.



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Caption: Two-Step Synthesis from Acetophenone.

Concluding Remarks

Methyl benzoylformate is a significant molecule in the field of fragrance chemistry, valued for both its inherent olfactory properties and its role as a versatile synthetic intermediate. The protocols provided herein offer robust methods for its synthesis and demonstrate its utility in

creating more complex, chiral fragrance ingredients. Further research into the derivatization of **methyl benzoylformate** is likely to yield novel compounds with interesting and desirable aromatic profiles for the perfume industry.

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